9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine
Description
9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine is a purine derivative characterized by a cyclopentyl backbone substituted with a bis(4-methoxyphenyl)phenylmethoxy group and a purin-6-amine moiety. This compound, also identified as N-[(4-methoxyphenyl)diphenylmethyl]-9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-purin-2-amine (CAS 142217-80-9), has a molecular formula of C₅₃H₄₉N₅O₄ and a molecular weight of 820.003 g/mol . Its structure includes multiple benzyloxy and methoxyphenyl groups, which confer high hydrophobicity (logP = 10.81) and low solubility in aqueous media . The compound is primarily used as an intermediate in antiviral drug synthesis, particularly in nucleoside analogs targeting viral polymerases .
Properties
IUPAC Name |
9-[3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYCRUJIYLHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclopentyl-DMT Intermediate
The synthesis begins with (1R,3S)-3-(hydroxymethyl)cyclopentanol , which undergoes sequential protection and functionalization:
Step 1: DMT Protection
A mixture of (1R,3S)-3-(hydroxymethyl)cyclopentanol (1.0 eq), 4,4'-dimethoxytrityl chloride (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane reacts at 25°C for 12 hours under nitrogen. The product is isolated via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding 85–92% of the DMT-protected intermediate.
Step 2: Tosylate Activation
The alcohol is converted to a tosylate using p-toluenesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) in THF at 0°C. After quenching with ice water, the tosylate is extracted with ethyl acetate (yield: 78–84%).
Purine Functionalization and Coupling
Method A: Nucleophilic Displacement
The purine-6-amine (1.0 eq) reacts with the cyclopentyl-DMT tosylate (1.1 eq) in DMF at 80°C for 24 hours using cesium carbonate (2.5 eq) as a base. Typical yields range from 65–72%, with HPLC purity >95% after reverse-phase chromatography.
Method B: Suzuki-Miyaura Cross-Coupling
For boron-containing intermediates, a protocol adapted from Ambeed Laboratories achieves superior yields:
This method minimizes side reactions through rapid microwave-assisted heating and precise stoichiometric control.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, NMP) favor nucleophilic substitutions, while ethereal solvents (dioxane, THF) optimize cross-couplings:
Protective Group Considerations
The acid-sensitive DMT group necessitates careful handling:
- Stability : Degrades rapidly in >0.5% TFA but remains intact in pH 7–9 aqueous solutions.
- Alternatives : Attempts with tert-butyldimethylsilyl (TBS) groups reduced yields due to steric hindrance during coupling.
Industrial-Scale Production Insights
A patented large-scale synthesis (EP2875020B1) details:
- Batch Size : 15 kg starting material
- Cost-Saving Measures :
- Purification : Cascade crystallization using isopropanol/water mixtures achieves >99.5% purity.
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s purine base makes it relevant in studies related to nucleic acids and their functions.
Industry: Used in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids, potentially affecting DNA and RNA functions. The cyclopentyl group may influence its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Binding Affinity and Selectivity
Metabolic Stability
- The cyclopentyl backbone in the target compound increases metabolic stability compared to 9-cyclopropyl-9H-purin-6-amine , which is prone to oxidative degradation .
- Benzyloxy groups in the target compound and 9-benzyl-6-(benzyloxy)-9H-purin-2-amine reduce first-pass metabolism but increase cytochrome P450 interactions .
Research Findings
- Antiviral Activity : The target compound’s structural complexity correlates with inhibitory activity against HIV-1 reverse transcriptase (IC₅₀ = 0.8 µM in preliminary assays), outperforming 9-cyclopropyl-9H-purin-6-amine (IC₅₀ = 5.2 µM) .
- Toxicity : High lipophilicity (logP > 10) in the target compound limits bioavailability but reduces renal clearance compared to more polar analogs like N-cyclopentyl-9H-purin-6-amine .
Q & A
Q. What are the recommended synthetic pathways for 9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example:
Cyclopentyl intermediate preparation : React bis(4-methoxyphenyl)phenylmethanol with cyclopentylmethyl halide under anhydrous conditions (e.g., THF, NaH catalyst) .
Purine coupling : Use Mitsunobu or SN2 conditions to attach the purin-6-amine moiety. Temperature control (<0°C for exothermic steps) and inert atmospheres (N₂/Ar) are critical to prevent byproducts .
Deprotection : Acidic hydrolysis (e.g., TFA/CH₂Cl₂) removes protecting groups while preserving the purine core .
Key analytical tools: HPLC for purity, NMR (¹H/¹³C) for structural confirmation.
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Conflicting NMR signals often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., rotamers) .
- COSY/NOESY : Confirm spatial proximity of protons in the cyclopentyl and methoxyphenyl groups .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Advanced Research Questions
Q. What experimental design principles optimize yield and purity in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factors to test : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading .
- Response variables : Yield, enantiomeric excess (if chiral), HPLC purity.
Example fractional factorial design for coupling reactions:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Solvent | THF | DMF |
| Catalyst (mol%) | 5 | 10 |
Statistical analysis (ANOVA) identifies significant factors. For instance, DMF increases reaction rate but may reduce selectivity due to higher dielectric constant .
Q. How does the compound’s structural flexibility influence its biological activity, and what assays validate these effects?
- Methodological Answer : The bis(4-methoxyphenyl) group enhances lipid solubility, potentially improving membrane permeability. However, steric bulk may hinder target binding. Validation steps:
Molecular docking : Simulate interactions with proposed targets (e.g., kinase enzymes) using AutoDock or Schrödinger .
Q. In vitro assays :
- Kinase inhibition : Measure IC₅₀ in enzyme activity assays (e.g., ADP-Glo™).
- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .
SAR studies : Synthesize analogs with truncated methoxyphenyl groups to isolate pharmacophoric elements .
Q. What strategies mitigate degradation during storage, and how are stability profiles quantified?
- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are assessed via:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- HPLC-MS : Monitor decomposition products (e.g., demethylation or cyclopentyl cleavage) .
Storage recommendations: - Lyophilized form : Stable at -20°C under argon.
- Solution phase : Use stabilizers (e.g., BHT for oxidation) in anhydrous DMSO .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Common issues include incomplete solvation models or protein flexibility. Mitigation steps:
- Explicit solvent simulations : Replace implicit models (e.g., GB/SA) with TIP3P water .
- Molecular dynamics (MD) : Run 100-ns trajectories to account for protein conformational changes.
- Experimental validation : Surface plasmon resonance (SPR) or ITC to measure binding kinetics under physiological conditions .
Methodological Resources
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA).
- Countercurrent chromatography (CCC) : Ideal for non-crystalline intermediates .
- Chiral separation : If asymmetric centers exist, employ Pirkle-type columns with hexane/isopropanol .
Safety and Compliance
Q. What safety protocols are essential for handling intermediates with reactive methoxyphenyl groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
